molecular formula C8H22Cl3N3O2 B1617587 2-Aminoethyl L-lysine trihydrochloride CAS No. 70198-23-1

2-Aminoethyl L-lysine trihydrochloride

Cat. No. B1617587
CAS RN: 70198-23-1
M. Wt: 298.6 g/mol
InChI Key: SAKAHFSYUHWBLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Aminoethyl L-lysine trihydrochloride is represented by the formula C8H22Cl3N3O2. Unfortunately, the specific structural details are not provided in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Aminoethyl L-lysine trihydrochloride are not detailed in the search results, it’s worth noting that similar compounds, such as L-lysine, have been studied extensively. For instance, L-lysine can react with anhydride in a nucleophilic substitution reaction (acylation) .


Physical And Chemical Properties Analysis

2-Aminoethyl L-lysine trihydrochloride is a stable, water-soluble compound. Its molecular weight is 298.6 g/mol.

Scientific Research Applications

Antimicrobial Activity and Production

2-Aminoethyl L-lysine trihydrochloride, known for its antimicrobial properties, is utilized in scientific research for understanding the mechanisms behind its inhibitory effects on microbial growth. The compound's antimicrobial activity is attributed to its electrostatic adsorption to the cell surface of microorganisms, exploiting its poly-cationic nature. This property has led to its industrial production as a food additive through fermentation processes. Research also delves into the biosynthetic mechanisms and potential self-protection roles of ε-PL-degrading aminopeptidases in ε-PL producers like Streptomyces albulus (Yoshida & Nagasawa, 2003).

Protein and Peptide Metabolism

Investigations into the metabolism of proteins and peptides have utilized 2-Aminoethyl L-lysine trihydrochloride for studying lysine's metabolic pathways. For instance, the conversion of lysine to alpha-aminoadipic acid in guinea pig liver homogenates highlights the compound's role in understanding lysine's metabolic processes and its interactions within biological systems (Borsook & Deasy, 1948).

Biosynthesis and Enzymatic Studies

The cell-free synthesis of ε-Poly-l-lysine (ε-PL) from 2-Aminoethyl L-lysine trihydrochloride has been studied, demonstrating the nonribosomal peptide synthesis by membrane-bound enzymes. This research offers insights into the enzymatic processes involved in ε-PL production, suggesting the enzymatic adenylation of L-lysine as the initial step in ε-PL biosynthesis (Kawai Takahiro et al., 2003).

Interaction with Lipid Membranes

The interactions of basic amino acids, including lysine, with lipid membranes have been thoroughly explored, shedding light on their roles in membrane protein activity, voltage sensing, and the actions of antimicrobial peptides. Studies demonstrate that lysine's basic nature facilitates strong interactions with lipid membranes, influencing membrane protein functions and potentially disrupting membrane integrity (Li, Vorobyov, & Allen, 2013).

Nutritional Science and Food Safety

2-Aminoethyl L-lysine trihydrochloride's relevance extends into nutritional science, where it plays a role in understanding the nutritional quality of food proteins and the formation of unusual amino acids during food processing. For example, the formation of lysinoalanine, a derivative of lysine, during heat and alkali treatment of foods, has implications for food safety and nutritional value, influencing dietary guidelines and food processing standards (Friedman, 1999).

Future Directions

Microbial ε-poly-L-lysine (ε-PL), a homopolymer consisting of 25–35 L-lysine residues, has been widely used in food and pharmaceutical industries due to its excellent antimicrobial activity . This suggests potential future directions for the use of 2-Aminoethyl L-lysine trihydrochloride in similar applications.

properties

IUPAC Name

2-aminoethyl 2,6-diaminohexanoate;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2.3ClH/c9-4-2-1-3-7(11)8(12)13-6-5-10;;;/h7H,1-6,9-11H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKAHFSYUHWBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)OCCN)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276117
Record name 2-aminoethyl lysinate trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoethyl L-lysine trihydrochloride

CAS RN

70198-23-1, 104068-74-8
Record name L-Lysine, 2-aminoethyl ester, hydrochloride (1:3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070198231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysine, 2-aminoethyl ester, hydrochloride (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-aminoethyl lysinate trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoethyl L-lysinate trihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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